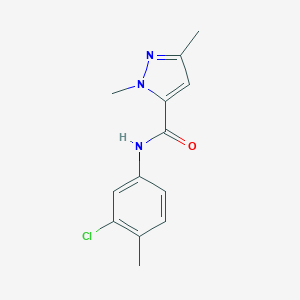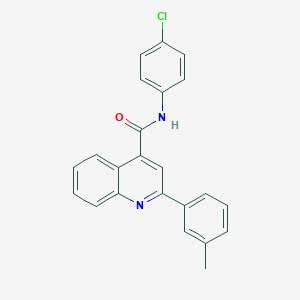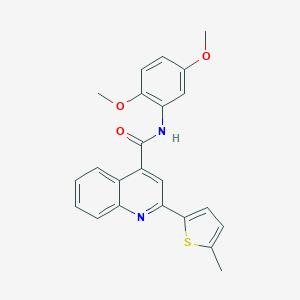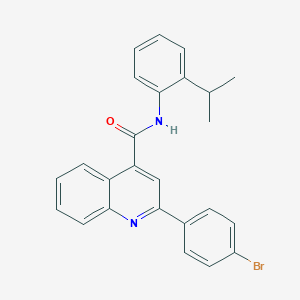![molecular formula C21H17BrF3IN2O2 B443163 4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE](/img/structure/B443163.png)
4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes bromine, iodine, isopropoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE typically involves multiple steps. One common method includes the reaction of 5-bromo-1,3-difluoro-2-iodobenzene with 4-(tert-butyl)phenol in the presence of potassium carbonate and dry DMA under argon atmosphere at 170°C for 36 hours . The mixture is then cooled and extracted with dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups.
Scientific Research Applications
4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4,4′-((5-bromo-2-iodo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene)
- 3-bromo-5-iodobenzoic acid
- 3-bromo-5-iodopyridine
Uniqueness
What sets 4-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]-3-METHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H17BrF3IN2O2 |
|---|---|
Molecular Weight |
593.2g/mol |
IUPAC Name |
(4Z)-4-[(5-bromo-3-iodo-2-propan-2-yloxyphenyl)methylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one |
InChI |
InChI=1S/C21H17BrF3IN2O2/c1-11(2)30-19-13(7-15(22)10-18(19)26)8-17-12(3)27-28(20(17)29)16-6-4-5-14(9-16)21(23,24)25/h4-11H,1-3H3/b17-8- |
InChI Key |
GCTIOEZADXFDAW-IUXPMGMMSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC(=C2)Br)I)OC(C)C)C3=CC=CC(=C3)C(F)(F)F |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C(=CC(=C2)Br)I)OC(C)C)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC(=C2)Br)I)OC(C)C)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[(1,3,3-trimethyl-5-{[(2-phenylquinolin-4-yl)carbonyl]amino}cyclohexyl)methyl]quinoline-4-carboxamide](/img/structure/B443084.png)
![isopropyl 2-[(3,4-dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443085.png)



![propyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443090.png)
![methyl 2-[(3,5-difluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443093.png)

![ethyl 2-{[(2-naphthyloxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443096.png)
![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443098.png)
![3-(2-chlorophenyl)-N-[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)cyclohexyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B443099.png)
![5-methyl-N-{4-[(4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B443100.png)

